An In-depth Technical Guide to the Chemical Properties of 1-Methyl-4-((6-methylpyridin-3-yl)methyl)piperazine
An In-depth Technical Guide to the Chemical Properties of 1-Methyl-4-((6-methylpyridin-3-yl)methyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comprehensive overview of the chemical properties of 1-Methyl-4-((6-methylpyridin-3-yl)methyl)piperazine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. By examining its structural components—the 1-methylpiperazine and 6-methylpyridine moieties—this document provides a detailed understanding of its physicochemical characteristics, reactivity, and analytical profile. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of this and structurally related molecules.
Molecular Structure and Identification
1-Methyl-4-((6-methylpyridin-3-yl)methyl)piperazine is a tertiary amine featuring a piperazine ring N-substituted with a methyl group and a methylpyridinylmethyl group. The core structure consists of a synergistic combination of a substituted pyridine and a piperazine, moieties frequently found in biologically active compounds.
Key Identifiers (Predicted and from Closely Related Analogs):
| Identifier | Value/Information | Source |
| IUPAC Name | 1-Methyl-4-((6-methylpyridin-3-yl)methyl)piperazine | - |
| Molecular Formula | C₁₂H₁₉N₃ | - |
| Molecular Weight | 205.30 g/mol | - |
| CAS Number | Not definitively available in public databases. A close analog, 1-((6-Methylpyridin-3-yl)methyl)piperazine, has the CAS number 1211580-85-6.[1][2] | - |
| SMILES | CN1CCN(CC2=CN=C(C)C=C2)CC1 | - |
| InChI Key | Predicted based on structure | - |
Structural Diagram:
Caption: Chemical structure of 1-Methyl-4-((6-methylpyridin-3-yl)methyl)piperazine.
Physicochemical Properties
Predicted Physicochemical Properties:
| Property | Predicted Value | Rationale/Comparison with Analogs |
| Physical State | Likely a liquid or low-melting solid at room temperature. | 1-Methylpiperazine is a colorless liquid.[3][4] The addition of the methylpyridine group increases the molecular weight and may lead to a solid form. For example, 1-Methyl-4-(4-piperidinyl)piperazine is a powder or fused solid with a melting point of 52-57 °C.[5] |
| Boiling Point | > 200 °C | 1-Methylpiperazine has a boiling point of 138 °C.[4][6] The significantly larger molecular weight of the target compound will result in a much higher boiling point. |
| Solubility | Soluble in water and common organic solvents. | 1-Methylpiperazine is soluble in water and various organic solvents.[3] The pyridine and piperazine nitrogens are capable of hydrogen bonding, which should confer reasonable aqueous solubility. |
| pKa | Two pKa values are expected due to the two basic nitrogen centers. The piperazine nitrogen will have a pKa around 8-9, and the pyridine nitrogen will have a pKa around 5-6. | The basicity of the piperazine moiety is well-established.[3] The pyridine nitrogen's basicity will be influenced by the methyl substituent. |
Synthesis and Reactivity
The synthesis of 1-Methyl-4-((6-methylpyridin-3-yl)methyl)piperazine can be approached through several established synthetic methodologies. A plausible and efficient route involves the reductive amination of 6-methylnicotinaldehyde with 1-methylpiperazine or the nucleophilic substitution of a halo- or sulfonate-activated 3-(halomethyl)-6-methylpyridine with 1-methylpiperazine.
Proposed Synthetic Workflow:
Caption: Proposed synthetic pathway for 1-Methyl-4-((6-methylpyridin-3-yl)methyl)piperazine.
Experimental Protocol (Hypothetical):
Step 1: Synthesis of 3-(Chloromethyl)-6-methylpyridine hydrochloride
-
To a stirred solution of 6-methyl-3-pyridinemethanol (1.0 eq) in dichloromethane at 0 °C, add thionyl chloride (1.2 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
The resulting precipitate is filtered, washed with cold dichloromethane, and dried under vacuum to yield 3-(chloromethyl)-6-methylpyridine hydrochloride.
Step 2: Synthesis of 1-Methyl-4-((6-methylpyridin-3-yl)methyl)piperazine
-
To a solution of 3-(chloromethyl)-6-methylpyridine hydrochloride (1.0 eq) and 1-methylpiperazine (2.5 eq) in a polar aprotic solvent such as acetonitrile, add a non-nucleophilic base like potassium carbonate (3.0 eq).
-
Heat the reaction mixture to 60-80 °C and monitor by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford the pure 1-Methyl-4-((6-methylpyridin-3-yl)methyl)piperazine. A similar synthetic approach has been documented for related compounds.[7]
Reactivity Insights:
-
Basicity: The two nitrogen atoms of the piperazine ring and the nitrogen in the pyridine ring are basic and can be protonated to form salts. The piperazine nitrogens are more basic than the pyridine nitrogen.
-
Nucleophilicity: The secondary amine of the piperazine ring is a potent nucleophile and can participate in various reactions such as alkylation, acylation, and Michael additions.[3]
-
Aromatic Substitution: The pyridine ring can undergo electrophilic aromatic substitution, although it is generally less reactive than benzene. The positions for substitution will be directed by the existing substituents.
Analytical Characterization
A comprehensive analytical characterization is crucial for confirming the identity and purity of 1-Methyl-4-((6-methylpyridin-3-yl)methyl)piperazine.
Expected Spectroscopic Data:
| Technique | Expected Features |
| ¹H NMR | - A singlet corresponding to the N-methyl group on the piperazine ring (around 2.2-2.5 ppm).- A singlet for the methyl group on the pyridine ring (around 2.4-2.6 ppm).- A singlet for the methylene bridge protons (around 3.5-3.7 ppm).- Multiplets for the piperazine ring protons (typically in the 2.3-2.8 ppm range).- Signals in the aromatic region for the pyridine ring protons (7.0-8.5 ppm). |
| ¹³C NMR | - A signal for the N-methyl carbon (around 45-50 ppm).- A signal for the pyridine methyl carbon (around 18-22 ppm).- Signals for the piperazine ring carbons (around 50-60 ppm).- A signal for the methylene bridge carbon (around 55-60 ppm).- Signals in the aromatic region for the pyridine ring carbons (120-150 ppm). |
| Mass Spectrometry (ESI+) | The protonated molecule [M+H]⁺ would be expected at m/z 206.1655. |
| Infrared (IR) Spectroscopy | - C-H stretching vibrations for aliphatic and aromatic groups.- C-N stretching vibrations.- Aromatic C=C and C=N stretching vibrations characteristic of the pyridine ring. |
Safety and Handling
While specific toxicity data for 1-Methyl-4-((6-methylpyridin-3-yl)methyl)piperazine is not available, information from related compounds suggests that it should be handled with care.
General Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[8][9]
-
Ventilation: Handle in a well-ventilated area or in a fume hood to avoid inhalation of any vapors.[8]
-
Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[9] Related piperazine derivatives are known to be skin and eye irritants.[10][11]
-
Ingestion: Do not ingest. If swallowed, seek immediate medical attention.[8]
Hazard Classifications of a Structurally Similar Compound (1-methyl-4-(piperidin-3-ylmethyl)piperazine): [12]
-
Acute Toxicity (Oral, Dermal, Inhalation)
-
Skin Irritation
-
Serious Eye Damage
It is reasonable to assume that 1-Methyl-4-((6-methylpyridin-3-yl)methyl)piperazine may have a similar hazard profile.
Potential Applications
The structural motifs present in 1-Methyl-4-((6-methylpyridin-3-yl)methyl)piperazine are prevalent in a wide range of biologically active molecules. The 1-methylpiperazine moiety is a common building block in medicinal chemistry, appearing in drugs with diverse therapeutic applications.[3][4] The substituted pyridine ring is also a key pharmacophore in many pharmaceuticals. The combination of these two fragments suggests that this compound could be a valuable intermediate or a candidate for screening in various drug discovery programs, potentially targeting central nervous system disorders, inflammation, or infectious diseases.
Conclusion
1-Methyl-4-((6-methylpyridin-3-yl)methyl)piperazine is a compound with significant potential in the field of drug discovery and development. This guide has provided a comprehensive overview of its chemical properties, drawing upon data from its constituent fragments and closely related analogs. While further experimental validation of its physicochemical and toxicological properties is warranted, the information presented here offers a solid foundation for researchers working with this molecule. The proposed synthetic and analytical methodologies provide a clear path for its preparation and characterization, paving the way for its exploration in various scientific endeavors.
References
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1-methyl-4-(piperidin-3-ylmethyl)piperazine — Chemical Substance Information. NextSDS. [Link]
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1-methyl-4-((6-methylpyridin-3-yl)methyl)piperazine. NextSDS. [Link]
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N-Methylpiperazine. Wikipedia. [Link]
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METHOD FOR SYNTHESIS OF N-METHYL PIPERAZINE DIPHENOLAMIDE AND RELATED COMPOSITION. European Patent Office. [Link]
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Piperazine, 1-methyl-. NIST WebBook. [Link]
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1-Methyl-4-[2-(4-piperidinyl)ethyl]piperazine. SpectraBase. [Link]
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Piperazine, 1-methyl-. NIST WebBook. [Link]
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